molecular formula C9H11NO2S B7865678 Methyl 2-(4-aminophenyl)sulfanylacetate

Methyl 2-(4-aminophenyl)sulfanylacetate

Cat. No.: B7865678
M. Wt: 197.26 g/mol
InChI Key: KFRMJFKYWBECAO-UHFFFAOYSA-N
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Description

Methyl 2-(4-aminophenyl)sulfanylacetate is an organosulfur compound characterized by a methyl ester group, a sulfanyl (thioether) linkage, and a para-aminophenyl substituent. Its molecular formula is C₉H₁₁NO₂S, with a molecular weight of 197.24 g/mol. The sulfanyl group (-S-) bridges the methyl acetate moiety and the aromatic ring, while the amino (-NH₂) substituent at the para position introduces electron-donating effects, influencing reactivity and solubility. This compound is hypothesized to serve as an intermediate in pharmaceutical or agrochemical synthesis, though specific applications remain underexplored in the literature.

Properties

IUPAC Name

methyl 2-(4-aminophenyl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRMJFKYWBECAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60328777
Record name methyl 2-(4-aminophenyl)sulfanylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6946-13-0
Record name methyl 2-(4-aminophenyl)sulfanylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-aminophenyl)sulfanylacetate typically involves the reaction of 4-aminothiophenol with methyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

4-Aminothiophenol+Methyl bromoacetateMethyl 2-(4-aminophenyl)sulfanylacetate\text{4-Aminothiophenol} + \text{Methyl bromoacetate} \rightarrow \text{this compound} 4-Aminothiophenol+Methyl bromoacetate→Methyl 2-(4-aminophenyl)sulfanylacetate

The reaction is usually conducted in an organic solvent, such as ethanol or methanol, under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-aminophenyl)sulfanylacetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to form corresponding amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-aminophenyl)sulfanylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-aminophenyl)sulfanylacetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the aminophenyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (R) Functional Groups Key Properties/Applications Reference
This compound C₉H₁₁NO₂S 197.24 NH₂ Sulfanyl, ester, aromatic amine Potential drug synthesis intermediate -
Methyl 2-(4-chlorophenyl)sulfanylacetate C₉H₉ClO₂S 216.68 Cl Sulfanyl, ester, aryl chloride Higher lipophilicity; organic synthesis intermediate
Methyl (4-{[(4-acetamidophenyl)sulfonyl]amino}phenoxy)acetate C₁₇H₁₈N₂O₆S 402.40 Acetamido, sulfonamide Sulfonamide, ester, phenoxy Enhanced stability; potential antimicrobial activity
Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylacetate C₁₅H₁₄ClNO₄S 339.79 Cl, sulfonyl Sulfonamide, ester, phenyl High electrophilicity; pharmaceutical applications
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-(4-chlorophenyl)sulfanylacetate C₁₇H₁₃ClN₂O₃S 376.82 Cl, oxadiazole Sulfanyl, ester, heterocycle Bioactivity via oxadiazole interaction

Electronic and Reactivity Profiles

  • Amino vs. Chloro Substituents: The amino group in the target compound donates electrons via resonance, activating the aromatic ring toward electrophilic substitution at ortho/para positions. In contrast, the chloro substituent in Methyl 2-(4-chlorophenyl)sulfanylacetate withdraws electrons, deactivating the ring but retaining ortho/para directing behavior. This difference impacts reactivity in substitution reactions .
  • Sulfanyl vs. Sulfonamide Groups: Sulfanyl groups (thioethers) are less polar and more stable than sulfonamides (-SO₂-NR₂). Compounds like Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylacetate () exhibit stronger hydrogen-bonding capacity and acidity due to the sulfonamide group, enhancing interactions with biological targets .

Solubility and Stability

  • The amino group in the target compound increases aqueous solubility compared to its chloro analog (), which is more lipophilic (logP ≈ 2.5–3.0). However, the amino group’s susceptibility to oxidation may necessitate protective strategies during synthesis .
  • Sulfonamide-containing analogs (e.g., ) demonstrate higher thermal and oxidative stability due to the robust sulfonyl group, making them suitable for long-term storage .

Biological Activity

Methyl 2-(4-aminophenyl)sulfanylacetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methyl ester functional group and a sulfanyl group attached to a phenyl ring, which contributes to its unique biological properties. The compound's molecular formula is C10H12N2O2SC_{10}H_{12}N_{2}O_{2}S, with a molecular weight of approximately 212.28 g/mol.

Biological Activity

1. Antimicrobial Properties

Research indicates that compounds containing sulfanyl groups, such as this compound, exhibit significant antimicrobial activity. These compounds are believed to inhibit bacterial growth through various mechanisms, including disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity Data

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

2. Anticancer Properties

This compound has also been evaluated for its anticancer properties. Studies show that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of apoptotic pathways and the inhibition of cell proliferation.

Case Study: Apoptotic Induction in Cancer Cells

In a study examining the effects of this compound on MCF-7 breast cancer cells, researchers observed:

  • Cell Viability Reduction : A significant decrease in cell viability was noted at concentrations above 50 µM.
  • Apoptosis Markers : Increased expression of caspase-3 and PARP cleavage indicated activation of apoptotic pathways.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems:

  • Enzyme Inhibition : The sulfanyl group can participate in redox reactions, influencing cellular redox balance and signaling pathways.
  • Protein Interactions : The amino group can form hydrogen bonds with proteins and enzymes, modulating their activity, which may lead to the inhibition of microbial growth and induction of apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, comparisons can be drawn with structurally related compounds:

Table 2: Comparison of Biological Activities

Compound NameStructure FeaturesBiological Activity
Methyl 2-(3-aminophenyl)sulfanylacetateSulfanyl group presentModerate antimicrobial activity
Methyl 2-(4-aminophenyl)acetateLacks sulfanyl groupReduced anticancer activity
Benzyl 2-(3-sulfanylmethyl)phenylacetateContains benzyl groupEnhanced cytotoxicity

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